molecular formula C23H19NO3 B12901310 5,7-Bis(2-methoxyphenyl)quinolin-8-ol CAS No. 648896-56-4

5,7-Bis(2-methoxyphenyl)quinolin-8-ol

Cat. No.: B12901310
CAS No.: 648896-56-4
M. Wt: 357.4 g/mol
InChI Key: BGUAQJYRXWDIEV-UHFFFAOYSA-N
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Description

5,7-Bis(2-methoxyphenyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO3. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two methoxyphenyl groups attached to the quinoline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol typically involves the condensation of appropriate methoxy-substituted benzaldehydes with quinoline derivatives. One common method includes the use of Friedländer synthesis, where 2-aminobenzophenone reacts with methoxybenzaldehyde in the presence of a base to form the quinoline core. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(2-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5,7-Bis(2-methoxyphenyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A simpler quinoline derivative with similar biological activities.

    2-Methyl-8-quinolinol: Another derivative with distinct chemical properties.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.

Uniqueness

5,7-Bis(2-methoxyphenyl)quinolin-8-ol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to other quinoline derivatives .

Properties

CAS No.

648896-56-4

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

5,7-bis(2-methoxyphenyl)quinolin-8-ol

InChI

InChI=1S/C23H19NO3/c1-26-20-11-5-3-8-15(20)18-14-19(16-9-4-6-12-21(16)27-2)23(25)22-17(18)10-7-13-24-22/h3-14,25H,1-2H3

InChI Key

BGUAQJYRXWDIEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4OC

Origin of Product

United States

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